

Spectroscopic Characterization & Verification Guide: 2-(3-Bromopropoxy)benzaldehyde

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Compound of Interest

Compound Name: 2-(3-Bromopropoxy)benzaldehyde

CAS No.: 17954-11-9

Cat. No.: B172460

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Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Objective comparison of spectroscopic signatures against precursors and impurities to validate synthesis success.

Executive Summary & Compound Profile

2-(3-Bromopropoxy)benzaldehyde is a critical bifunctional linker used in medicinal chemistry to tether pharmacophores or synthesize fused heterocycles (e.g., benzofurans). Its value lies in its dual reactivity: the aldehyde allows for reductive amination or Knoevenagel condensations, while the alkyl bromide serves as an electrophile for nucleophilic substitution.

This guide provides a technical comparison of the product against its "alternatives"—specifically, the starting materials (Salicylaldehyde) and potential side products (Bis-alkylation impurities)—to ensure high-fidelity characterization.

Property	Data
CAS Number	17954-11-9 (Ortho-isomer)
Molecular Formula	C ₁₀ H ₁₁ BrO ₂
Molecular Weight	243.10 g/mol
Physical State	Pale yellow oil or low-melting solid
Key Application	Linker synthesis, Benzofuran precursors, PROTAC linker design

Comparative Analysis: Product vs. Precursors

The primary challenge in characterizing this molecule is distinguishing it from the starting material (Salicylaldehyde) and the potential impurity formed if the linker reacts at both ends (1,3-bis(2-formylphenoxy)propane).

Table 1: Spectroscopic Differentiators

Use this table to objectively validate conversion.

Feature	2-(3-Bromopropoxy)benzaldehyde (Product)	Salicylaldehyde (Precursor)	1,3-Dibromopropane (Reagent)
¹ H NMR: Phenolic OH	Absent	Present (~11.0 ppm, s)	Absent
¹ H NMR: Aldehyde	~10.5 ppm (s)	~9.9 ppm (s)	Absent
¹ H NMR: Alkyl Chain	3 distinct signals (Triplet, Quintet, Triplet)	Absent	Simple triplet/quintet pattern
IR: Carbonyl (C=O)	~1680–1690 cm ⁻¹ (Free aldehyde)	~1660 cm ⁻¹ (H-bonded to OH)	Absent
IR: Hydroxyl (O-H)	Absent	Broad band (3000–3500 cm ⁻¹)	Absent
Mass Spec (M ⁺)	242 / 244 (1:1 ratio)	122	200 / 202 / 204 (1:2:1 ratio)

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Expert Insight: The most common error is incomplete alkylation. If you see a singlet at ~11.0 ppm in the ¹H NMR, your product is contaminated with unreacted Salicylaldehyde. If you see a symmetrical multiplet pattern in the aromatic region without the bromine isotope pattern in MS, suspect the bis-alkylated dimer.

Detailed Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (¹H NMR)

Objective: Confirm structure and regiochemistry. Solvent: CDCl₃ (Chloroform-d) is recommended due to excellent solubility and clear separation of the aldehyde peak.

Protocol:

- Dissolve ~10 mg of sample in 0.6 mL CDCl_3 .
- Acquire spectrum with at least 16 scans to resolve the alkyl chain splitting.
- Critical Check: Verify the integration ratio of the aldehyde proton (1H) to the $\text{CH}_2\text{-Br}$ protons (2H). A ratio deviation suggests impurity.

Key Signal Assignments (δ ppm in CDCl_3):

- 10.50 (s, 1H): Aldehyde proton (-CHO). Note: Shifted downfield compared to salicylaldehyde due to loss of H-bonding.
- 7.84 (dd, 1H): Aromatic proton ortho to aldehyde.
- 7.52 (m, 1H): Aromatic proton para to ether.
- 7.05 (m, 2H): Aromatic protons ortho/para to ether.
- 4.22 (t, $J=6.0$ Hz, 2H): Ether methylene (-O- CH_2 -).
- 3.65 (t, $J=6.5$ Hz, 2H): Bromomethyl group (- $\text{CH}_2\text{-Br}$).
- 2.38 (quint, $J=6.3$ Hz, 2H): Central methylene (- $\text{CH}_2\text{-CH}_2\text{-CH}_2$ -).

B. Infrared Spectroscopy (FT-IR)

Objective: Rapid purity assessment (monitoring reaction progress). Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

Diagnostic Peaks:

- 2850 & 2750 cm^{-1} : Fermi doublet characteristic of the aldehyde C-H stretch.
- 1685 cm^{-1} : C=O stretch. Crucial: In the starting material (Salicylaldehyde), this peak is lower (~1660 cm^{-1}) due to intramolecular Hydrogen bonding. The shift to higher frequency (wavenumber) confirms successful O-alkylation.
- 1240 cm^{-1} : Aryl alkyl ether C-O stretch (Strong).

C. Mass Spectrometry (GC-MS / LC-MS)

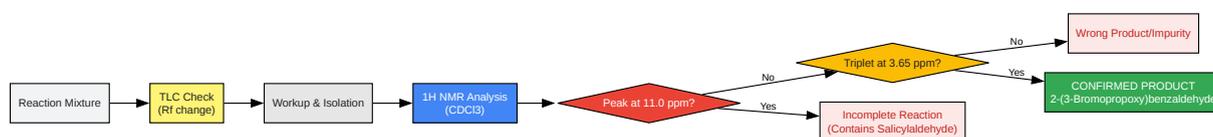
Objective: Confirm presence of Bromine and molecular weight. Ionization: ESI+ (LC-MS) or EI (GC-MS).

Interpretation:

- Isotope Pattern: Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in roughly 1:1 abundance.
- Target Signal: Look for a "doublet" molecular ion at m/z 242 and 244 of equal intensity.
- Fragmentation (EI):
 - m/z 163: Loss of Br ($M - 79$).
 - m/z 121: Salicylaldehyde cation (cleavage of ether bond).

Visualizing the Characterization Logic Workflow: Synthesis Verification

This diagram illustrates the logical flow for verifying the conversion of Salicylaldehyde to the target product using spectral data.

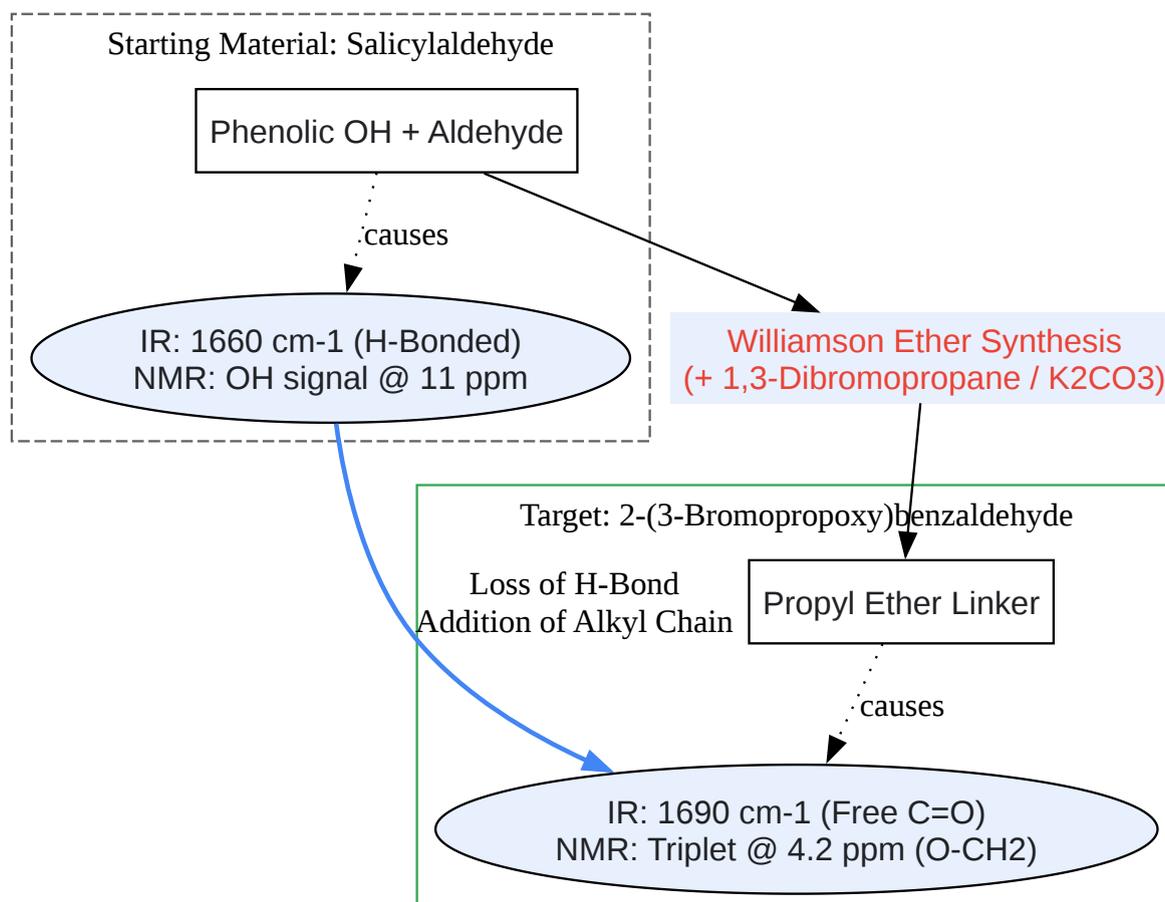


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Caption: Figure 1. Step-by-step logic flow for validating the synthesis of **2-(3-Bromopropoxy)benzaldehyde** using NMR markers.

Pathway: Spectral Shift Mechanism

This diagram visualizes why the signals change, linking chemical structure to spectral observation.



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Caption: Figure 2. Mechanistic correlation between structural modification and observed spectroscopic shifts.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13715789, 4-(3-Bromopropoxy)benzaldehyde. [Note: Isomer distinction verified via CAS 17954-11-9].[1] Retrieved from [[Link](#)]

- Spectral Database for Organic Compounds (SDBS). (2024). NMR Data for 2-substituted benzaldehydes. AIST. [General Reference for chemical shift prediction].

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